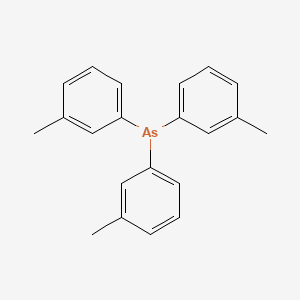
Tris(3-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-methylphenyl)arsane can be synthesized through the reaction of 3-methylphenylmagnesium bromide with arsenic trichloride. The reaction typically proceeds as follows:
- Preparation of 3-methylphenylmagnesium bromide by reacting 3-methylbromobenzene with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the Grignard reagent (3-methylphenylmagnesium bromide) under an inert atmosphere to form this compound.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(3-methylphenyl)arsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: Tris(3-methylphenyl)arsine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of novel organometallic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its unique structure allows it to interact with biological molecules in specific ways.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its properties make it suitable for use in electronic devices and other high-tech applications.
Mecanismo De Acción
The mechanism of action of tris(3-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer research, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
- Tris(2-methylphenyl)arsane
- Tris(4-methylphenyl)arsane
- Triphenylarsane
Comparison: Tris(3-methylphenyl)arsane is unique due to the position of the methyl groups on the phenyl rings. This structural difference can influence its reactivity and binding properties compared to its analogs. For example, tris(2-methylphenyl)arsane and tris(4-methylphenyl)arsane have different steric and electronic properties, which can affect their behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
2606-63-5 |
|---|---|
Fórmula molecular |
C21H21As |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
tris(3-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
Clave InChI |
HTNUTGWZKFWGTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[As](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



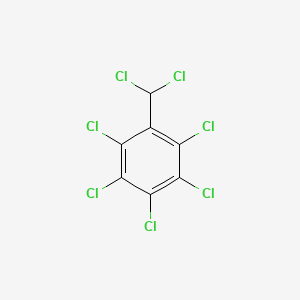
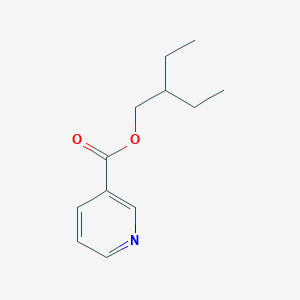
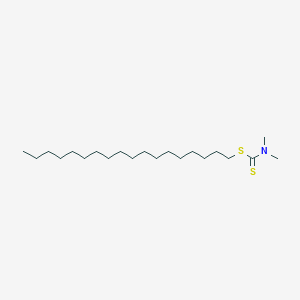


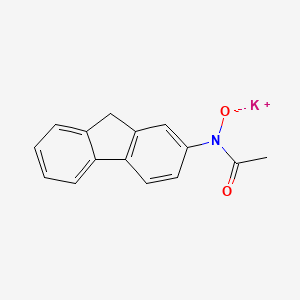
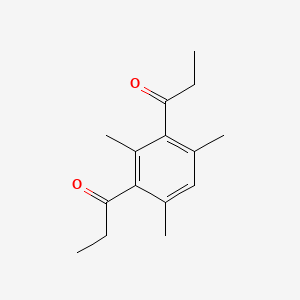
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


